molecular formula C21H22N2O5S B11656683 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate

Cat. No.: B11656683
M. Wt: 414.5 g/mol
InChI Key: KAUGMVNLIHSBIB-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate is a complex organic compound that features a piperidine ring, an ethoxy group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and nitrobenzoate moiety are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C21H22N2O5S/c1-2-27-19-14-16(20(29)22-12-4-3-5-13-22)8-11-18(19)28-21(24)15-6-9-17(10-7-15)23(25)26/h6-11,14H,2-5,12-13H2,1H3

InChI Key

KAUGMVNLIHSBIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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